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molecular formula C11H7Cl2NO2 B1298442 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol CAS No. 60075-03-8

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol

Cat. No. B1298442
M. Wt: 256.08 g/mol
InChI Key: NWFAJOGQUGZVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05318946

Procedure details

Potassium carbonate (867 g, 6.29 mol) is added to a mixture of p-[(3,5-dichloro-2-pyridyl)oxy]phenol (1,609 g, 6.29 mol), 18-crown-6 (50 g, 0.19 mol) and tetrabutylammonium hydrogen sulfate (50 g, 0.15 mol) in dimethylformamide (20 L). Ethyl 2-chloropropionate (1,380 g, 10.10 mol) is then added and the reaction mixture is stirred for 2 days at 85° C., diluted with water and extracted with methylene chloride. The combined organic extracts are washed sequentially with water, 2% sodium hydroxide solution and water and concentrated in vacuo to give a residue. The residue is dissolved into a 1:1 toluene/heptane solution, washed with 2% sodium hydroxide solution and concentrated in vacuo to obtain the title product as a dark red-brown liquid (1,445 g) which is identified by 1HNMR spectral analysis.
Quantity
867 g
Type
reactant
Reaction Step One
Quantity
6.29 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
10.1 mol
Type
reactant
Reaction Step Two
Name
toluene heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[C:9]([O:15][C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)=[N:10][CH:11]=[C:12]([Cl:14])[CH:13]=1.Cl[CH:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26].C1(C)C=CC=CC=1.CCCCCCC>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O.O.C1OCCOCCOCCOCCOCCOC1>[Cl:7][C:8]1[C:9]([O:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:18][CH:17]=2)=[N:10][CH:11]=[C:12]([Cl:14])[CH:13]=1 |f:0.1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
867 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.29 mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(C=C1)O
Name
Quantity
50 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 L
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
10.1 mol
Type
reactant
Smiles
ClC(C(=O)OCC)C
Step Three
Name
toluene heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 days at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic extracts are washed sequentially with water, 2% sodium hydroxide solution and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
washed with 2% sodium hydroxide solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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